

An In-depth Technical Guide to Nitrobenzene: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: Nitrobenzene

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This technical guide provides a comprehensive overview of **nitrobenzene**, a foundational chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, key reactions, and metabolic pathways, offering valuable information for professionals in research and development.

Chemical Identification

- IUPAC Name: **nitrobenzene**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number: 98-95-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties

The physical and chemical characteristics of **nitrobenzene** are summarized in the table below, providing essential data for handling, storage, and experimental design.

Property	Value	References
Molecular Formula	C ₆ H ₅ NO ₂	
Molecular Weight	123.11 g/mol	[7]
Appearance	Pale yellow to dark brown oily liquid	
Odor	Almond-like or shoe polish odor	[8]
Density	1.199 g/cm ³ at 20 °C	[6]
Boiling Point	210.9 °C	[7]
Melting/Freezing Point	5.7 °C / 41.2 °F	[7]
Flash Point	88 °C (190 °F)	
Solubility in Water	0.19 g/100 mL at 20 °C	[9]
Solubility in Organic Solvents	Very soluble in ethanol, diethyl ether, acetone, and benzene.	
Vapor Pressure	0.3 mmHg at 25 °C	[9]

Synthesis of Nitrobenzene

Nitrobenzene is primarily synthesized via the electrophilic aromatic substitution of benzene using a nitrating mixture.

Industrially, **nitrobenzene** is produced through the continuous nitration of benzene with a "mixed acid" solution.[10] This mixture typically consists of 27–32% nitric acid (HNO₃), 56–60% sulfuric acid (H₂SO₄), and 8–17% water.[10][11] The reaction is highly exothermic (ΔH = –117 kJ/mol) and requires careful temperature control.[5]

The following protocol outlines a typical laboratory procedure for the synthesis of **nitrobenzene**.

Materials:

- Concentrated Nitric Acid (HNO_3): 35 mL[4]
- Concentrated Sulfuric Acid (H_2SO_4): 40 mL[4]
- Benzene (C_6H_6): 30 mL[4]
- Anhydrous Calcium Chloride (CaCl_2)[4]
- Dilute Sodium Carbonate (Na_2CO_3) solution[1]
- Round-bottom flask
- Reflux condenser
- Separating funnel
- Distillation apparatus
- Ice bath

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 40 mL of concentrated H_2SO_4 to 35 mL of concentrated HNO_3 . [4][6] Cool the mixture in an ice bath. [6]
- Nitration of Benzene: Slowly add 30 mL of benzene to the cooled nitrating mixture in small portions, ensuring the temperature does not exceed 55-60°C. [4][6] Continuous stirring is essential during this addition. [6]
- Reaction Completion: After the complete addition of benzene, heat the mixture on a water bath at approximately 60°C for about one hour. [1][4]
- Isolation: Cool the reaction mixture. Two distinct layers will form: the upper layer of **nitrobenzene** and the lower layer of spent acid. [6] Separate the layers using a separating funnel. [1][6]
- Purification:

- Wash the crude **nitrobenzene** layer with a dilute solution of sodium carbonate (Na_2CO_3) to neutralize any remaining acid, followed by several washes with water.[\[1\]](#)
- Dry the washed **nitrobenzene** over anhydrous calcium chloride.[\[1\]](#)[\[4\]](#)
- Perform a final purification by distillation, collecting the fraction that boils at approximately 211°C .[\[1\]](#)

Key Chemical Reactions of Nitrobenzene

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming substituents to the meta position.[\[1\]](#)[\[8\]](#)

The most significant industrial reaction of **nitrobenzene** is its reduction to aniline ($\text{C}_6\text{H}_5\text{NH}_2$), a precursor for many dyes, pharmaceuticals, and polymers.[\[5\]](#)[\[12\]](#)

Experimental Protocol for the Reduction of **Nitrobenzene** to Aniline:

Materials:

- **Nitrobenzene**: 10 mL[\[13\]](#)
- Granulated Tin (Sn): 25 g[\[14\]](#)
- Concentrated Hydrochloric Acid (HCl): 125 mL[\[14\]](#)
- Sodium Hydroxide (NaOH) solution (concentrated)[\[14\]](#)
- Round-bottom flask with reflux condenser
- Heating mantle or water bath
- Steam distillation apparatus

Procedure:

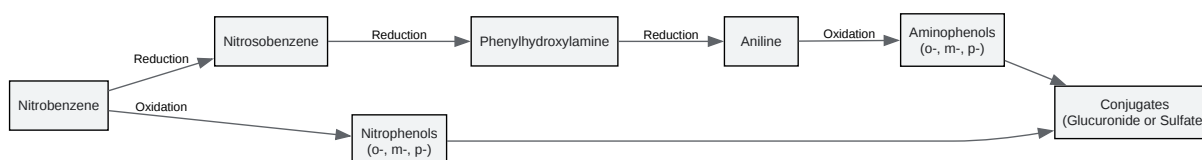
- Reaction Setup: In a round-bottom flask, combine 25 g of granulated tin and 25 g of **nitrobenzene**.[\[14\]](#)

- **Acid Addition:** Gradually add 125 mL of concentrated HCl in increments. The reaction is exothermic and may require gentle heating to initiate.[\[14\]](#) Maintain the reaction by controlling the rate of acid addition.[\[14\]](#)
- **Reflux:** Once all the acid has been added, heat the mixture under reflux for about 30-60 minutes until the odor of **nitrobenzene** is no longer present.[\[14\]](#)[\[15\]](#)
- **Neutralization:** Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This converts the phenylammonium ions to aniline.[\[14\]](#)[\[15\]](#)
- **Isolation and Purification:** The aniline can then be isolated and purified by steam distillation, followed by solvent extraction and a final distillation.[\[14\]](#)[\[15\]](#)
- **Nitration:** Further nitration of **nitrobenzene** requires harsh conditions (e.g., fuming nitric acid and elevated temperatures) to yield m-dinitrobenzene.[\[16\]](#)[\[17\]](#)
- **Halogenation:** Chlorination in the presence of a Lewis acid catalyst like FeCl₃ primarily produces m-chloronitrobenzene.[\[18\]](#)
- **Sulfonation:** Reaction with fuming sulfuric acid yields m-nitrobenzenesulfonic acid.[\[16\]](#)

Metabolic and Degradation Pathways

Nitrobenzene can be metabolized in biological systems and degraded by microorganisms through various pathways.

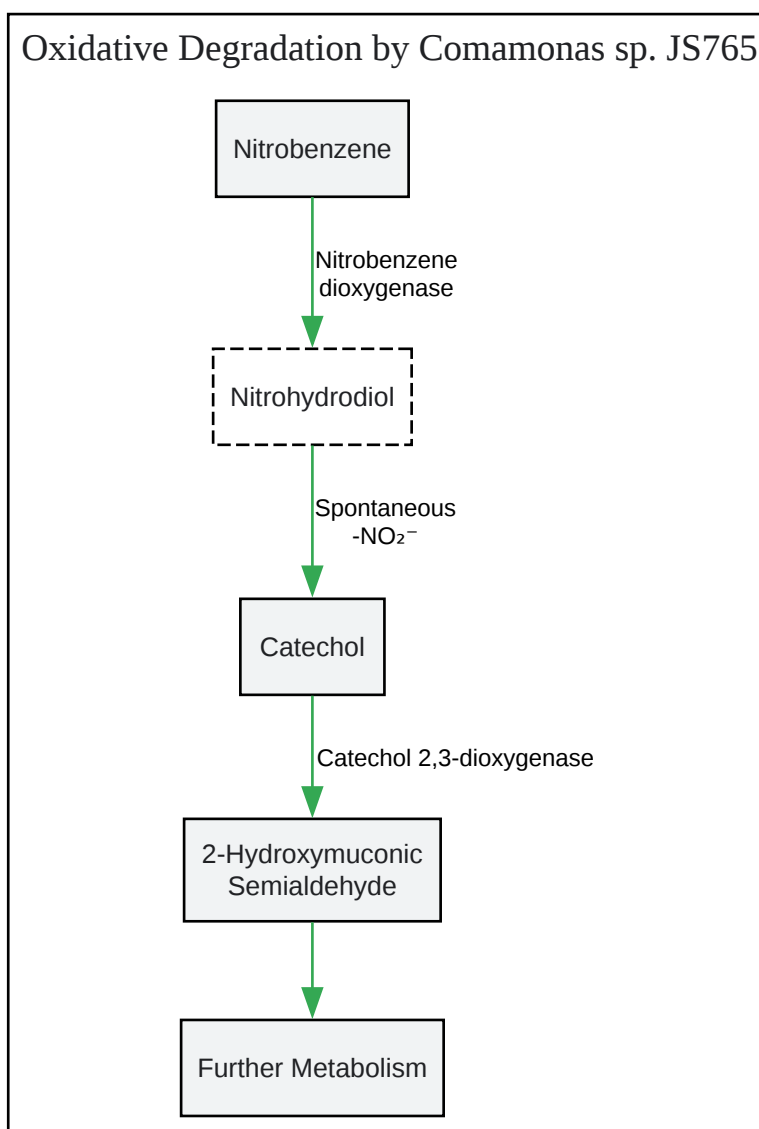
In mammals, **nitrobenzene** metabolism occurs via two primary routes: reduction of the nitro group and oxidation of the aromatic ring.[\[3\]](#)[\[19\]](#) The reductive pathway, often carried out by gut microflora and hepatic microsomes, is considered to produce the toxic metabolites.[\[20\]](#)



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Caption: Metabolic pathways of **nitrobenzene** in mammals.

Certain bacteria can degrade **nitrobenzene** through oxidative or reductive pathways. For instance, *Comamonas* sp. strain JS765 utilizes a dioxygenase to initiate the degradation, converting **nitrobenzene** to catechol, which is then further metabolized.[21]



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Caption: Oxidative biodegradation pathway of **nitrobenzene**.

Analytical Methods

Various analytical techniques are employed for the detection and quantification of **nitrobenzene** in different matrices.

Analytical Technique	Detector	Application	References
Gas Chromatography (GC)	Flame Ionization (FID), Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS)	Water, Air, Soil	[2]
High-Performance Liquid Chromatography (HPLC)	UV Detector	Water, Soil	[2]
Thin-Layer Chromatography (TLC)	Visual (after derivatization)	Biological Materials	[22]

A common approach for water analysis involves solid-phase extraction (SPE) to concentrate the analyte, followed by GC-ECD or GC-MS for sensitive detection.[23][24] For rapid field analysis, transportable GC/MS systems can detect ppb levels of **nitrobenzene** in water within minutes.[25]

Safety and Toxicology

Nitrobenzene is a toxic substance that can be absorbed through the skin, inhalation, and ingestion.[5] Chronic exposure can lead to serious health issues, including damage to the central nervous system, liver, and kidneys.[5][8] Its metabolism can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[3][16] It is classified as a likely human carcinogen.[19] Therefore, strict safety protocols, including the use of appropriate personal protective equipment, must be followed when handling this chemical.

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